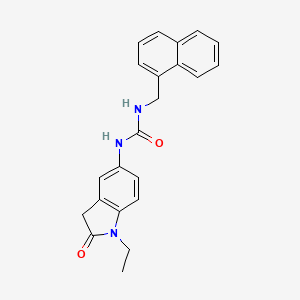

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-2-25-20-11-10-18(12-17(20)13-21(25)26)24-22(27)23-14-16-8-5-7-15-6-3-4-9-19(15)16/h3-12H,2,13-14H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVRTTWJHBMKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea is with a molecular weight of approximately 359.4 g/mol. Its structure features an indolinone core linked to a naphthyl moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.4 g/mol |

| CAS Number | 1170088-34-2 |

Anticancer Properties

Research indicates that compounds with similar structures to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea exhibit significant cytotoxicity against various cancer cell lines. The compound has been shown to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing signaling pathways crucial for tumor growth and survival .

In a study evaluating indoleamine 2,3-dioxygenase (IDO1) inhibitors, derivatives of similar structures demonstrated superior inhibitory potency against IDO1 in HeLa cells induced by interferon γ (IFNγ). These findings suggest that the compound may have potential as an immunotherapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling pathways.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect cells from oxidative stress.

Study on Anticancer Activity

A recent study explored the anticancer effects of various urea derivatives, including 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea. The most active compounds were evaluated for their cytotoxicity against different cancer cell lines, demonstrating significant inhibition rates compared to control groups .

Study on Antimicrobial Efficacy

Another research investigation focused on the antimicrobial potential of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a dose-dependent inhibitory effect on bacterial growth, suggesting its viability as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(naphthalen-1-ylmethyl)urea, and what challenges are encountered during purification?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the indolinone core via cyclization of substituted anilines or condensation reactions under acidic/basic conditions.

- Step 2: Introduction of the ethyl group at the indolinone nitrogen using alkylation reagents like ethyl iodide.

- Step 3: Formation of the urea linkage via reaction of the indolin-5-amine intermediate with naphthalen-1-ylmethyl isocyanate.

Challenges in Purification:

- Byproduct Formation: Side reactions during urea bond formation (e.g., oligomerization) require careful stoichiometric control .

- Chromatography Optimization: Reverse-phase HPLC or silica gel chromatography is often used, but polar urea derivatives may exhibit poor retention, necessitating gradient elution adjustments .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | AcOH, reflux, 12h | 65–70 | |

| 2 | Ethyl iodide, K₂CO₃, DMF | 80–85 | |

| 3 | Naphthalen-1-ylmethyl isocyanate, THF, 0°C | 50–60 |

Q. How can the structure of this urea derivative be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 8.2–8.5 ppm confirm aromatic protons from the naphthalene group. The urea NH protons appear as broad singlets near δ 6.5–7.0 ppm .

- ¹³C NMR: Carbonyl signals (C=O) at ~155–160 ppm validate the urea and indolinone moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 388.18) .

- X-ray Crystallography: SHELX programs are used for structure refinement. For example, the dihedral angle between indolinone and naphthalene planes (~45°) indicates steric hindrance .

Q. What in vitro biological assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) .

- Antimicrobial Screening: Broth microdilution assays (CLSI guidelines) determine MIC values against S. aureus or E. coli .

- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72h exposure) .

Key Data Interpretation Tip: Contradictions in activity across assays may arise from differences in cell permeability or assay conditions. Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do computational models predict the binding affinity of this compound to biological targets like kinases or DNA?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., PDB ID: 1M17). The naphthalene group often shows π-π stacking with phenylalanine residues, while the urea forms hydrogen bonds with backbone amides .

- MD Simulations: GROMACS simulations (100 ns) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >2.0 Å suggests poor binding .

- QSAR Studies: Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with bioactivity using Hammett constants .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the urea NH group to enhance aqueous solubility. Enzymatic cleavage in vivo regenerates the active form .

- Co-Crystallization: Use GRAS (Generally Recognized As Safe) co-formers like succinic acid to improve dissolution rates. Phase solubility diagrams identify optimal stoichiometry .

- Lipid Nanoparticle Encapsulation: Formulate with DSPC/cholesterol (70:30 ratio) to increase plasma half-life. Dynamic light scattering (DLS) monitors particle size (<100 nm) .

Example Optimization Table:

| Strategy | Solubility (mg/mL) | Bioavailability (%) | Activity Retention |

|---|---|---|---|

| Prodrug | 2.5 → 15.0 | 20 → 65 | 90% |

| Co-Crystal | 0.8 → 5.2 | 15 → 40 | 100% |

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for urea bond formation?

Methodological Answer:

- Single-Crystal Analysis: Compare intermediates trapped during synthesis. For example, an isocyanate intermediate (confirmed by C=O bond length ~1.21 Å) supports a stepwise mechanism over a concerted pathway .

- Electron Density Maps: SHELXL-refined maps identify electron-deficient regions (e.g., at the urea carbonyl), indicating possible sites for nucleophilic attack .

- Contradiction Resolution: If NMR suggests a zwitterionic intermediate but crystallography shows neutral species, prioritize crystallographic data due to its direct structural evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.